molecular formula C18H23F3N6S B12238139 4-[4-({2-methyl-2H,4H,5H,6H-cyclopenta[c]pyrazol-3-yl}methyl)piperazin-1-yl]-2-(methylsulfanyl)-6-(trifluoromethyl)pyrimidine

4-[4-({2-methyl-2H,4H,5H,6H-cyclopenta[c]pyrazol-3-yl}methyl)piperazin-1-yl]-2-(methylsulfanyl)-6-(trifluoromethyl)pyrimidine

Cat. No.: B12238139
M. Wt: 412.5 g/mol
InChI Key: GNQQQBOPGFHMIP-UHFFFAOYSA-N
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Description

4-[4-({2-methyl-2H,4H,5H,6H-cyclopenta[c]pyrazol-3-yl}methyl)piperazin-1-yl]-2-(methylsulfanyl)-6-(trifluoromethyl)pyrimidine is a complex organic compound that features a unique combination of heterocyclic structures

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[4-({2-methyl-2H,4H,5H,6H-cyclopenta[c]pyrazol-3-yl}methyl)piperazin-1-yl]-2-(methylsulfanyl)-6-(trifluoromethyl)pyrimidine typically involves multi-step organic reactions. The process begins with the preparation of the cyclopenta[c]pyrazole core, followed by the introduction of the piperazine moiety. The final steps involve the incorporation of the pyrimidine ring with the methylsulfanyl and trifluoromethyl groups. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve scalable synthetic routes that ensure cost-effectiveness and environmental sustainability. Techniques such as continuous flow chemistry and green chemistry principles are often employed to minimize waste and reduce the use of hazardous reagents.

Chemical Reactions Analysis

Types of Reactions

4-[4-({2-methyl-2H,4H,5H,6H-cyclopenta[c]pyrazol-3-yl}methyl)piperazin-1-yl]-2-(methylsulfanyl)-6-(trifluoromethyl)pyrimidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.

    Reduction: Reduction reactions can be used to modify the existing functional groups, such as reducing nitro groups to amines.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions to replace specific atoms or groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups, enhancing the compound’s chemical diversity.

Scientific Research Applications

4-[4-({2-methyl-2H,4H,5H,6H-cyclopenta[c]pyrazol-3-yl}methyl)piperazin-1-yl]-2-(methylsulfanyl)-6-(trifluoromethyl)pyrimidine has a wide range of scientific research applications, including:

    Chemistry: The compound serves as a building block for the synthesis of more complex molecules and materials.

    Biology: It is used in the study of biological processes and as a probe to investigate molecular interactions.

    Medicine: The compound has potential therapeutic applications, including as an anti-cancer agent or in the treatment of neurological disorders.

    Industry: It is utilized in the development of advanced materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of 4-[4-({2-methyl-2H,4H,5H,6H-cyclopenta[c]pyrazol-3-yl}methyl)piperazin-1-yl]-2-(methylsulfanyl)-6-(trifluoromethyl)pyrimidine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids, leading to modulation of biological pathways. The compound’s unique structure allows it to bind selectively to these targets, exerting its effects through inhibition or activation of specific biochemical processes.

Comparison with Similar Compounds

Similar Compounds

  • 4-[4-(2-methyl-2H,4H,5H,6H-cyclopenta[c]pyrazol-3-yl)piperazin-1-yl]-2-(methylsulfanyl)-6-(trifluoromethyl)pyrimidine
  • 4-[4-(2-methyl-2H,4H,5H,6H-cyclopenta[c]pyrazol-3-yl)methylpiperazin-1-yl]-2-(methylsulfanyl)-6-(trifluoromethyl)pyrimidine

Uniqueness

The uniqueness of 4-[4-({2-methyl-2H,4H,5H,6H-cyclopenta[c]pyrazol-3-yl}methyl)piperazin-1-yl]-2-(methylsulfanyl)-6-(trifluoromethyl)pyrimidine lies in its specific combination of functional groups and heterocyclic rings. This structure imparts distinct chemical and biological properties, making it a valuable compound for various applications. Its ability to undergo diverse chemical reactions and interact with specific molecular targets sets it apart from similar compounds.

Properties

Molecular Formula

C18H23F3N6S

Molecular Weight

412.5 g/mol

IUPAC Name

2-methyl-3-[[4-[2-methylsulfanyl-6-(trifluoromethyl)pyrimidin-4-yl]piperazin-1-yl]methyl]-5,6-dihydro-4H-cyclopenta[c]pyrazole

InChI

InChI=1S/C18H23F3N6S/c1-25-14(12-4-3-5-13(12)24-25)11-26-6-8-27(9-7-26)16-10-15(18(19,20)21)22-17(23-16)28-2/h10H,3-9,11H2,1-2H3

InChI Key

GNQQQBOPGFHMIP-UHFFFAOYSA-N

Canonical SMILES

CN1C(=C2CCCC2=N1)CN3CCN(CC3)C4=NC(=NC(=C4)C(F)(F)F)SC

Origin of Product

United States

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